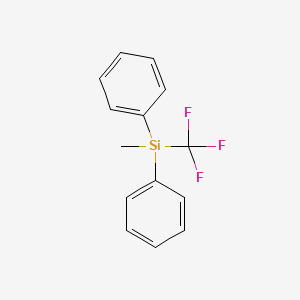![molecular formula C14H16O7 B12554296 Benzyl [(hydroxyacetyl)oxy]methyl butanedioate CAS No. 143869-68-5](/img/structure/B12554296.png)
Benzyl [(hydroxyacetyl)oxy]methyl butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl [(hydroxyacetyl)oxy]methyl butanedioate is a chemical compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a hydroxyacetyl group, and a butanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [(hydroxyacetyl)oxy]methyl butanedioate can be achieved through esterification reactions. One common method involves the reaction of benzyl alcohol with butanedioic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Another synthetic route involves the use of benzyl chloride and the sodium salt of butanedioic acid. This reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the butanedioate anion, forming the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The reaction mixture is typically heated to elevated temperatures to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Benzyl [(hydroxyacetyl)oxy]methyl butanedioate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the ester group.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Benzyl [(hydroxyacetyl)oxy]methyl butanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound is used in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of Benzyl [(hydroxyacetyl)oxy]methyl butanedioate involves its interaction with various molecular targets. In biological systems, the ester bond can be hydrolyzed by esterases, releasing the active components such as benzyl alcohol and butanedioic acid. These components can then participate in further biochemical pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl acetate: Similar ester structure but with an acetate group instead of butanedioate.
Benzyl benzoate: Contains a benzoate group instead of butanedioate.
Methyl butanedioate: Similar ester but with a methyl group instead of a benzyl group.
Uniqueness
Benzyl [(hydroxyacetyl)oxy]methyl butanedioate is unique due to the presence of both a benzyl group and a butanedioate moiety This combination imparts distinct chemical properties, such as increased reactivity in esterification and hydrolysis reactions
Properties
CAS No. |
143869-68-5 |
|---|---|
Molecular Formula |
C14H16O7 |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
1-O-benzyl 4-O-[(2-hydroxyacetyl)oxymethyl] butanedioate |
InChI |
InChI=1S/C14H16O7/c15-8-14(18)21-10-20-13(17)7-6-12(16)19-9-11-4-2-1-3-5-11/h1-5,15H,6-10H2 |
InChI Key |
ATBOKLMNOSIFDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)OCOC(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



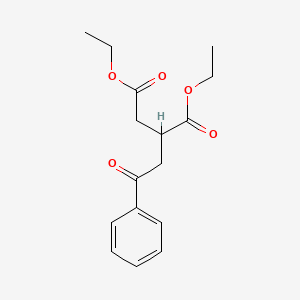
![2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B12554233.png)
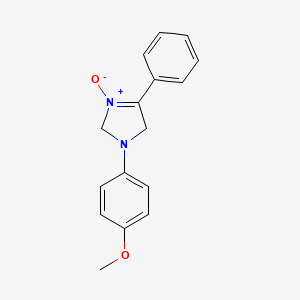
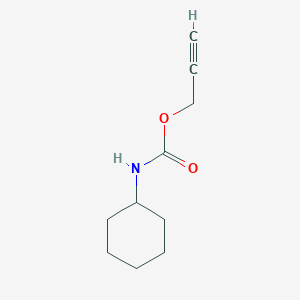
![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B12554258.png)
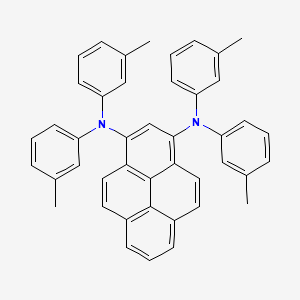
![Benzoic acid, 4-[(dimethylamino)carbonyl]-, ethyl ester](/img/structure/B12554267.png)
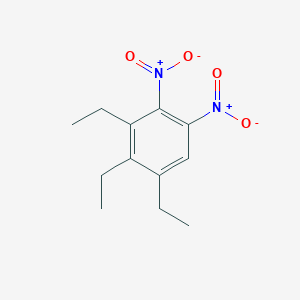
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-propylpyrimidine](/img/structure/B12554272.png)

![N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide](/img/structure/B12554293.png)
